Furane-2-carboxaldehyde, iminosemicarbazone Furane-2-carboxaldehyde, iminosemicarbazone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13266998
InChI: InChI=1S/C6H8N4O/c7-6(8)10-9-4-5-2-1-3-11-5/h1-4H,(H4,7,8,10)/b9-4+
SMILES: C1=COC(=C1)C=NN=C(N)N
Molecular Formula: C6H8N4O
Molecular Weight: 152.15 g/mol

Furane-2-carboxaldehyde, iminosemicarbazone

CAS No.:

Cat. No.: VC13266998

Molecular Formula: C6H8N4O

Molecular Weight: 152.15 g/mol

* For research use only. Not for human or veterinary use.

Furane-2-carboxaldehyde, iminosemicarbazone -

Specification

Molecular Formula C6H8N4O
Molecular Weight 152.15 g/mol
IUPAC Name 2-[(E)-furan-2-ylmethylideneamino]guanidine
Standard InChI InChI=1S/C6H8N4O/c7-6(8)10-9-4-5-2-1-3-11-5/h1-4H,(H4,7,8,10)/b9-4+
Standard InChI Key QIGGLAVEVCQBGA-RUDMXATFSA-N
Isomeric SMILES C1=COC(=C1)/C=N/N=C(N)N
SMILES C1=COC(=C1)C=NN=C(N)N
Canonical SMILES C1=COC(=C1)C=NN=C(N)N

Introduction

Chemical Structure and Physicochemical Properties

Furane-2-carboxaldehyde (C₅H₄O₂) is an aromatic aldehyde with a furan ring substituted by a formyl group at the 2-position. Its iminosemicarbazone derivative forms via condensation of the aldehyde group with iminosemicarbazide, resulting in a Schiff base structure characterized by a hydrazone linkage (R₁R₂C=N–NH–C(=NH)–NH₂) .

Molecular Geometry and Conformational Analysis

X-ray crystallography of related thiosemicarbazone derivatives reveals two primary conformations: E (trans) and Z (cis). For example, 3-methyl-furan-2-carbaldehyde thiosemicarbazone adopts the E conformation about the N1–C6 bond, while 5-(4-methoxyphenyl) derivatives exhibit Z conformations stabilized by intramolecular hydrogen bonds . These structural insights suggest that iminosemicarbazones may display similar conformational flexibility, influencing their biological activity.

Spectroscopic Characterization

  • FT-IR: Stretching vibrations for C=N (1600–1650 cm⁻¹) and N–H (3100–3300 cm⁻¹) confirm hydrazone formation .

  • NMR: ¹H NMR spectra show characteristic aldehyde proton disappearance post-condensation, with new signals for imine (CH=N) and semicarbazide NH groups .

Table 1: Key Spectroscopic Data for Furane-2-Carboxaldehyde Derivatives

ParameterValue (Thiosemicarbazone Analogs)Reference
C=N Stretch (FT-IR)1615–1630 cm⁻¹
¹H NMR (CH=N)δ 8.20–8.50 ppm
ESI-MS (Molecular Ion)m/z 195–450

Synthesis and Reactivity

Synthetic Pathways

Iminosemicarbazones are synthesized by refluxing furan-2-carbaldehyde with iminosemicarbazide in methanol or ethanol. The reaction proceeds via nucleophilic addition-elimination, forming a hydrazone linkage :

Furan-2-carbaldehyde+iminosemicarbazideΔ,MeOHFurane-2-carboxaldehyde iminosemicarbazone+H2O\text{Furan-2-carbaldehyde} + \text{iminosemicarbazide} \xrightarrow{\Delta, \text{MeOH}} \text{Furane-2-carboxaldehyde iminosemicarbazone} + \text{H}_2\text{O}

Crystallographic Insights

Single-crystal X-ray diffraction of thiosemicarbazone analogs reveals planar geometries with intermolecular hydrogen bonds (e.g., N–H⋯O) stabilizing the lattice. For instance, compound 6 (5-phenyl derivative) forms a monoclinic crystal system (space group P2₁/c) with a dihedral angle of 8.76° between the furan and phenyl rings .

Biological Activities

Antimicrobial Efficacy

Thiosemicarbazone derivatives exhibit potent activity against Staphylococcus aureus (MIC = 1–25 μg/mL) and Candida spp. (MIC = 2–50 μg/mL). Compound 5 (5-nitro substitution) shows exceptional efficacy (MIC = 1 μg/mL), outperforming gentamicin .

Table 2: Antimicrobial Activity of Selected Derivatives

CompoundSubstitutionMIC (S. aureus)MIC (C. albicans)
1None25 μg/mL50 μg/mL
55-NO₂1 μg/mL2 μg/mL
75-(2-Fluorophenyl)10 μg/mL25 μg/mL

Antioxidant Capacity

DPPH radical scavenging assays reveal moderate activity (EC₅₀ = 45–120 μM), with electron-withdrawing groups (e.g., NO₂) enhancing antioxidant effects .

Industrial and Pharmacological Applications

Industrial Uses

Furan-2-carbaldehyde serves as a precursor for resins, solvents, and biofuels. Its derivatives are employed in petroleum refining and polymer production (e.g., Durite plastics) .

Drug Development Prospects

Iminosemicarbazones are under investigation as multitarget agents due to their metal-chelating ability and enzyme inhibitory effects. Their low toxicity profiles in preliminary studies suggest potential for anticancer drug development .

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